2-fluoro-6-nitro-N,N-dipropylaniline
Description
2-Fluoro-6-nitro-N,N-dipropylaniline (CAS: N/A) is a substituted aniline derivative characterized by a fluorine atom at the 2-position, a nitro group at the 6-position, and two n-propyl groups attached to the nitrogen atom. Key properties include:
- Molecular formula: C₁₂H₁₆FN₂O₂
- Molecular weight: 240.27 g/mol (calculated)
- Purity: ≥97% (commercial grade)
- Physical form: Solid at room temperature
- Hazards: Classified under UN2811 (toxic solid) .
This compound is structurally related to herbicides and polymerization initiators, with its reactivity influenced by the electron-withdrawing nitro and fluorine groups.
Properties
IUPAC Name |
2-fluoro-6-nitro-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-3-8-14(9-4-2)12-10(13)6-5-7-11(12)15(16)17/h5-7H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDCGHMEMZJGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound belongs to the N,N-dialkylaniline family, which includes derivatives with nitro, sulfonyl, and halogen substituents. Key analogs and their substituent differences are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, F, Cl, SO₂CH₃) enhance stability and influence reactivity. For example, nitralin’s sulfonyl group increases soil persistence .
- Steric effects : Bulky substituents (e.g., isopropyl in isopropalin) reduce bioavailability but improve selectivity in herbicidal action .
- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine may enhance photostability compared to chlorine .
Polymerization Initiation
- Target compound: Not directly studied, but analogs like N,N-dipropylaniline are used in UV-initiated polymerization with para-nitroaniline. Optimal initiator ratios (e.g., 4:1 amine:nitro compound) yield maximum reaction rates .
Herbicidal Activity
- Nitralin : Inhibits microtubule assembly in weeds, with residues confined to the topsoil layer .
- Isopropalin: Targets α-tubulin in plants, showing selectivity for monocots .
- Target compound : The fluorine substituent may alter binding affinity to biological targets compared to sulfonyl or isopropyl groups in nitralin/isopropalin.
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